Cas no 2168292-89-3 (tert-butyl N-{7,7-difluoro-2-azaspiro[3.4]octan-6-yl}carbamate)
tert-butyl N-{7,7-difluoro-2-azaspiro[3.4]octan-6-yl}carbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl (7,7-difluoro-2-azaspiro[3.4]octan-6-yl)carbamate
- tert-butyl N-{7,7-difluoro-2-azaspiro[3.4]octan-6-yl}carbamate
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- Inchi: 1S/C12H20F2N2O2/c1-10(2,3)18-9(17)16-8-4-11(6-15-7-11)5-12(8,13)14/h8,15H,4-7H2,1-3H3,(H,16,17)
- InChI Key: QQRANRGKUKWJDB-UHFFFAOYSA-N
- SMILES: C(OC(C)(C)C)(=O)NC1C(F)(F)CC2(CNC2)C1
tert-butyl N-{7,7-difluoro-2-azaspiro[3.4]octan-6-yl}carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A980868-250mg |
tert-Butyl N-{7,7-difluoro-2-azaspiro[3.4]octan-6-yl}carbamate |
2168292-89-3 | 98% | 250mg |
$1930.0 | 2024-04-21 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5696-100mg |
tert-butyl N-{7,7-difluoro-2-azaspiro[3.4]octan-6-yl}carbamate |
2168292-89-3 | 95% | 100mg |
¥4005.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5696-250mg |
tert-butyl N-{7,7-difluoro-2-azaspiro[3.4]octan-6-yl}carbamate |
2168292-89-3 | 95% | 250mg |
¥6402.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5696-500mg |
tert-butyl N-{7,7-difluoro-2-azaspiro[3.4]octan-6-yl}carbamate |
2168292-89-3 | 95% | 500mg |
¥10671.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5696-1g |
tert-butyl N-{7,7-difluoro-2-azaspiro[3.4]octan-6-yl}carbamate |
2168292-89-3 | 95% | 1g |
¥16005.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5696-100MG |
tert-butyl N-{7,7-difluoro-2-azaspiro[3.4]octan-6-yl}carbamate |
2168292-89-3 | 95% | 100MG |
¥ 4,006.00 | 2023-04-05 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5696-250MG |
tert-butyl N-{7,7-difluoro-2-azaspiro[3.4]octan-6-yl}carbamate |
2168292-89-3 | 95% | 250MG |
¥ 6,402.00 | 2023-04-05 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5696-500MG |
tert-butyl N-{7,7-difluoro-2-azaspiro[3.4]octan-6-yl}carbamate |
2168292-89-3 | 95% | 500MG |
¥ 10,672.00 | 2023-04-05 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5696-1G |
tert-butyl N-{7,7-difluoro-2-azaspiro[3.4]octan-6-yl}carbamate |
2168292-89-3 | 95% | 1g |
¥ 16,005.00 | 2023-04-05 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5696-5G |
tert-butyl N-{7,7-difluoro-2-azaspiro[3.4]octan-6-yl}carbamate |
2168292-89-3 | 95% | 5g |
¥ 48,015.00 | 2023-04-05 |
tert-butyl N-{7,7-difluoro-2-azaspiro[3.4]octan-6-yl}carbamate Suppliers
tert-butyl N-{7,7-difluoro-2-azaspiro[3.4]octan-6-yl}carbamate Related Literature
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on tert-butyl N-{7,7-difluoro-2-azaspiro[3.4]octan-6-yl}carbamate
Professional Introduction to Compound with CAS No. 2168292-89-3 and Product Name: Tert-butyl N-{7,7-difluoro-2-azaspiro[3.4]octan-6-yl}carbamate
The compound with the CAS number 2168292-89-3 and the product name tert-butyl N-{7,7-difluoro-2-azaspiro[3.4]octan-6-yl}carbamate represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential applications in drug development and molecular research. The presence of a spirocyclic structure and fluorinated substituents enhances its chemical stability and biological activity, making it a promising candidate for further exploration.
In recent years, the pharmaceutical industry has witnessed a surge in the development of novel compounds with spirocyclic moieties. Spirocycles are known for their rigid three-dimensional structures, which can significantly influence the binding affinity and selectivity of drug candidates. The 7,7-difluoro-2-azaspiro[3.4]octan-6-yl moiety in the compound's structure contributes to its unique physicochemical properties. Fluorine atoms, particularly in electron-withdrawing positions, can enhance metabolic stability and improve pharmacokinetic profiles. This makes the compound an attractive scaffold for designing next-generation therapeutics.
The tert-butyl carbamate group attached to the spirocyclic core serves multiple purposes in drug design. Carbamate functionalities are often incorporated into drug molecules to improve solubility and bioavailability while maintaining favorable pharmacological properties. The tert-butyl group, in particular, provides steric hindrance, which can be beneficial in optimizing receptor interactions. Together, these structural elements contribute to the compound's potential as a versatile intermediate in medicinal chemistry.
Recent studies have highlighted the importance of fluorinated spirocyclic compounds in medicinal chemistry. These compounds have been shown to exhibit enhanced binding affinities and reduced metabolic degradation compared to their non-fluorinated counterparts. For instance, research published in leading journals such as *Journal of Medicinal Chemistry* has demonstrated that fluorinated spirocycles can act as potent inhibitors of various enzymes and receptors involved in critical biological pathways. The tert-butyl N-{7,7-difluoro-2-azaspiro[3.4]octan-6-yl}carbamate compound aligns well with this trend, showcasing its potential as a building block for innovative drug candidates.
The synthesis of this compound involves intricate organic transformations that highlight the expertise required in modern pharmaceutical chemistry. The spirocyclic core is typically constructed through multi-step reactions involving cyclization and functional group interconversions. The introduction of fluorine atoms requires precise control over reaction conditions to ensure high yields and purity. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to achieve the desired structural complexity efficiently.
From a biological perspective, the 7,7-difluoro-2-azaspiro[3.4]octan-6-yl moiety is particularly noteworthy due to its ability to modulate biological pathways through selective interactions with target proteins. Preliminary computational studies have suggested that this moiety can adopt multiple conformations, allowing it to fit into specific binding pockets with high affinity. This conformational flexibility is crucial for developing drugs that exhibit high selectivity and low toxicity.
The tert-butyl carbamate group also plays a critical role in determining the compound's pharmacological properties. Carbamate-based drugs are known for their ability to interact with biological targets through hydrogen bonding networks, which can enhance binding stability. Additionally, carbamates are often used as prodrugs or bioisosteres to improve drug delivery systems. The combination of these features makes tert-butyl N-{7,7-difluoro-2-azaspiro[3.4]octan-6-yl}carbamate a multifaceted compound with broad applications in drug discovery.
In conclusion, the compound with CAS number 2168292-89-3 and product name tert-butyl N-{7,7-difluoro-2-azaspiro[3.4]octan-6-yl}carbamate represents a significant advancement in pharmaceutical chemistry. Its unique structural features, including the spirocyclic core and fluorinated substituents, make it a promising candidate for further exploration in drug development. The presence of functional groups such as the tert-butyl carbamate enhances its versatility as an intermediate in medicinal chemistry. As research continues to uncover new applications for fluorinated spirocycles, this compound is poised to play a crucial role in shaping the future of therapeutic innovation.
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